molecular formula C11H9N3S B1526797 3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1323441-05-9

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B1526797
M. Wt: 215.28 g/mol
InChI Key: HBUYTDMBPRZSLZ-UHFFFAOYSA-N
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Description

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1323441-05-9 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a powder that is stored at room temperature . Its melting point ranges from 169 to 171 degrees Celsius .

Scientific Research Applications

Electroluminescence and Amplified Spontaneous Emission

A study on a three-armed star-shaped single-polymer system incorporating benzothiadiazole and related compounds showcased the design and synthesis for applications in electroluminescence and amplified spontaneous emission. The system demonstrated saturated white emission and potential for use in light-emitting devices, underlining the material's versatility in photophysical and electrochemical applications (Liu et al., 2016).

Anti-inflammatory and Antioxidant Agents

Another research avenue involves the synthesis and biological evaluation of benzothiazole derivatives for their potent anti-inflammatory and antioxidant properties. These compounds showed significant activity in vitro and in vivo against cyclooxygenase enzymes, highlighting their potential in developing new therapeutic agents (Shankar et al., 2017).

Fluorescent Chemosensors

Benzothiazole derivatives have been investigated for their application as fluorescent chemosensors, particularly for the detection of metal ions such as Cu2+, Fe3+, and Fe2+. These studies demonstrate the compound's utility in environmental monitoring and analytical chemistry, providing sensitive and selective methods for detecting metal ions (Asiri et al., 2019).

Catalysis

Research on palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands, including benzothiazole-related structures, emphasizes the role of these compounds in catalysis. This work contributes to the development of enantioselective synthesis processes, important for creating pharmaceuticals and fine chemicals with high chiral purity (Togni et al., 1996).

Hydrogel Modification

A study focused on the functional modification of poly(vinyl alcohol)/acrylic acid hydrogels through condensation reactions with various amine compounds, including benzothiazole derivatives. This research highlights the material's enhanced thermal stability and potential biomedical applications, such as in drug delivery systems (Aly & El-Mohdy, 2015).

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUYTDMBPRZSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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